molecular formula C23H29N3O4S B2819931 N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-85-9

N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2819931
CAS No.: 898449-85-9
M. Wt: 443.56
InChI Key: VEDIKYJYTWZFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound known for its diverse applications in scientific research This compound is particularly notable for its structural features, which include a phenethyl group, a phenylsulfonyl-substituted piperidine, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of a suitable piperidine derivative with a phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.

  • Coupling with Phenethylamine: : The phenethylamine is then coupled with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

  • Oxalamide Formation: : The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage, completing the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylsulfonyl group.

Major Products

    Oxidation: Products include phenylacetic acid or benzophenone derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include substituted piperidine derivatives.

Scientific Research Applications

N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The phenylsulfonyl group is particularly important for binding interactions, while the oxalamide linkage provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea linkage, offering different hydrogen bonding capabilities.

    N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Features a carbamate group, which can influence its reactivity and binding properties.

Uniqueness

N1-phenethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c27-22(24-16-14-19-9-3-1-4-10-19)23(28)25-17-15-20-11-7-8-18-26(20)31(29,30)21-12-5-2-6-13-21/h1-6,9-10,12-13,20H,7-8,11,14-18H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIKYJYTWZFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.